
(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is an organic compound with a unique stereochemistry It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency. The use of nonporous adaptive crystals for the selective separation of 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran is also a notable method in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of stereoselective drugs.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,5-furandicarboxylate: Another derivative of tetrahydrofuran with similar structural features.
2,5-Dimethyltetrahydrofuran: A related compound with different functional groups.
Uniqueness
(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl (2R,5R)-2,5-dimethyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3/t5-,6-,7?/m1/s1 |
Clé InChI |
LTEQUHVAEQPJQB-CQMSUOBXSA-N |
SMILES isomérique |
C[C@@H]1CC([C@H](O1)C)C(=O)OC |
SMILES canonique |
CC1CC(C(O1)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


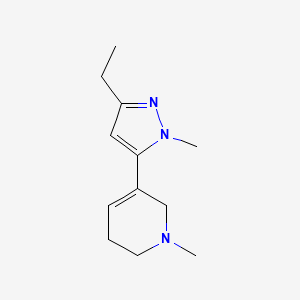


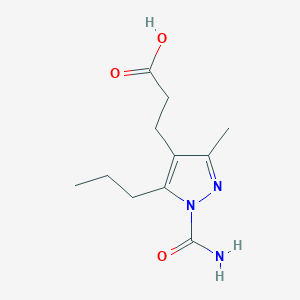
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
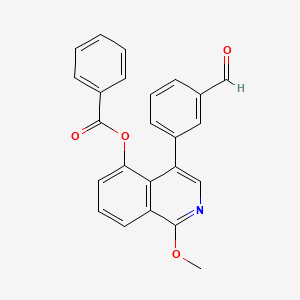
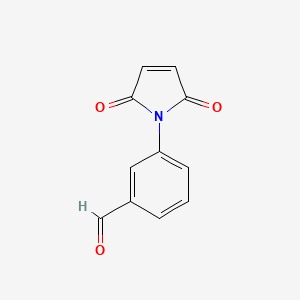
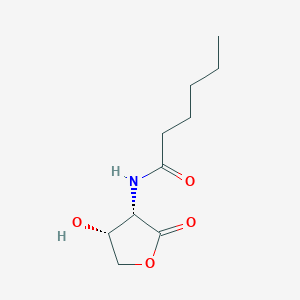
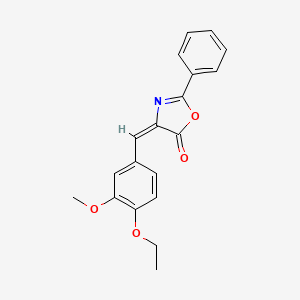
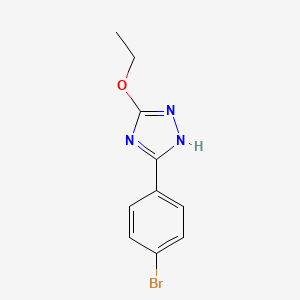
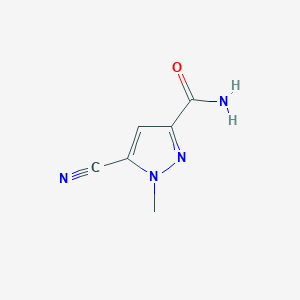
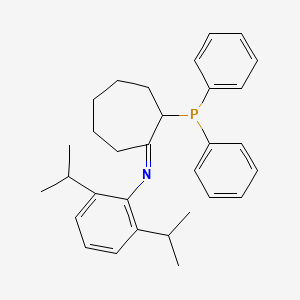
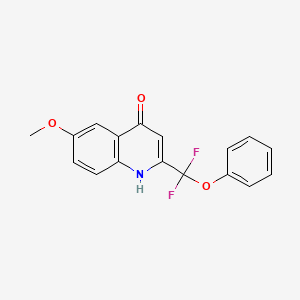
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
